Synthetic Yield vs. 3-Phenyl Analog
Under identical inverse-electron-demand Diels–Alder conditions (pyrrolidine catalysis, 1,2,4-triazine precursor), 5,6-di(furan-2-yl)-3-propyl-2,2'-bipyridine is obtained in 69% isolated yield after 1.0 h reaction time [1]. The directly comparable 3-phenyl analog (CAS 871798-95-7) is obtained in 82% yield under slightly different conditions (0.25 h reaction time) from phenylacetaldehyde and the same triazine precursor [2], indicating that the aliphatic aldehyde (n-pentanal) requires longer reaction time and delivers moderately lower yield than the aromatic aldehyde, but the propyl derivative nonetheless achieves a practically useful yield that is competitive for multi-step synthetic sequences.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 69% yield, 1.0 h reaction time |
| Comparator Or Baseline | 5,6-Di(furan-2-yl)-3-phenyl-2,2'-bipyridine (CAS 871798-95-7): 82% yield, 0.25 h reaction time |
| Quantified Difference | 13 percentage points lower yield; 0.75 h longer reaction time |
| Conditions | Triazine precursor + aldehyde, pyrrolidine catalyst, Diels–Alder cycloaddition |
Why This Matters
Procurement of the propyl-substituted compound is supported by a documented, reproducible synthetic route with a defined yield benchmark, enabling cost–yield trade-off assessment against the higher-yielding but electronically distinct phenyl analog.
- [1] Fernández Sainz, Y.; Raw, S. A.; Taylor, R. J. K. Improved Methodologies for the Preparation of Highly Substituted Pyridines. J. Org. Chem. 2005, 70 (24), 10086–10095. View Source
- [2] Molaid Compound Database. 5,6-Di(furan-2-yl)-3-phenyl-[2,2]bipyridine – Synthesis Information: 82% yield in 0.25 h from phenylacetaldehyde. CAS 871798-95-7. View Source
